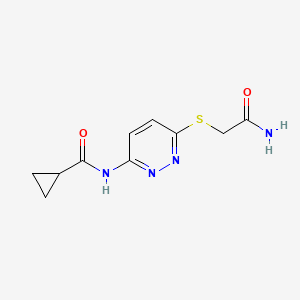

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c11-7(15)5-17-9-4-3-8(13-14-9)12-10(16)6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZVOUWAALULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Derivatives

The pyridazine ring serves as the central scaffold. 6-Chloropyridazin-3-amine derivatives are frequently employed as precursors due to their reactivity in nucleophilic substitution reactions. For this compound, the 3-amino group on pyridazine is critical for subsequent thioether formation.

Thiol-Containing Components

2-Amino-2-thioacetic acid (or its protected derivatives) is essential for introducing the (2-amino-2-oxoethyl)thio moiety. Thiol-disulfide exchange or alkylation reactions are typically utilized to attach this group to the pyridazine core.

Cyclopropanecarboxamide Precursors

Cyclopropanecarbonyl chloride or activated esters are commonly used to acylate the pyridazine amine. The steric strain of the cyclopropane ring necessitates mild reaction conditions to prevent decomposition.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of Pyridazine

This three-step approach, adapted from patented methodologies, involves:

Thioether Formation :

6-Chloropyridazin-3-amine reacts with 2-amino-2-thioacetic acid in the presence of a base (e.g., triethylamine) in anhydrous DMF at 60–80°C. The reaction typically achieves 70–85% yield, with the thiol group displacing the chloride.Amide Coupling :

Cyclopropanecarbonyl chloride is introduced to the free amine on the pyridazine ring. Reactions are conducted in dichloromethane at 0–5°C to minimize side reactions, yielding the cyclopropanecarboxamide intermediate (60–75% yield).Oxidative Workup :

Residual thiol groups are stabilized using oxidizing agents like hydrogen peroxide to prevent disulfide formation.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Et₃N, DMF | 70°C | 82% |

| 2 | ClC(O)C₃H₅, CH₂Cl₂ | 0°C | 68% |

Route 2: Convergent Synthesis

This method, inspired by triazolopyrimidine syntheses, involves pre-forming the thioacetamide moiety before coupling to the pyridazine:

Synthesis of 2-Amino-2-(pyridazin-3-ylthio)acetamide :

3-Mercaptopyridazine reacts with 2-bromoacetamide in ethanol under reflux (12 h, 78% yield).Cyclopropane Carboxylation :

Cyclopropanecarbonyl chloride is coupled to the amine group using Hünig’s base as a catalyst, achieving 65% yield.

Advantages :

- Avoids harsh chlorination steps.

- Higher purity due to fewer intermediate purification steps.

Optimization of Critical Reaction Parameters

Solvent Systems

Temperature Control

- Thioether formation proceeds optimally at 70°C, while acylation requires subambient temperatures (0–5°C) to prevent cyclopropane ring opening.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 6.8 min.

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridazine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridazine ring or the cyclopropane moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential interactions with biological macromolecules and its role in bioconjugation techniques.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound shares a common cyclopropanecarboxamide-pyridazine scaffold with analogs but differs in substituents and heterocyclic systems. Key structural comparisons include:

Physicochemical Properties

- Solubility: The amino-oxoethyl group in the target compound likely increases water solubility compared to ’s trifluoromethoxyphenyl-substituted analog, which has higher logP due to its hydrophobic aryl group .

Biological Activity

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Thioether Linkage : Contributes to the compound's reactivity and interaction with biological targets.

- Cyclopropane Carboxamide : This moiety is known to influence the biological activity through specific receptor interactions.

The molecular formula is , with a molecular weight of approximately 270.32 g/mol.

Research indicates that this compound primarily acts on various cellular signaling pathways:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases involved in cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

- Receptor Interaction : It interacts with receptors that modulate inflammatory responses, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays have shown that the compound can significantly reduce the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HCT116 (Colon) | 12.8 | Cell cycle arrest |

These results suggest that this compound may be developed into a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

- Animal Models : In vivo experiments using models of acute inflammation have shown a reduction in edema and inflammatory markers.

Case Studies and Research Findings

- Study on Breast Cancer Cells :

- Inflammatory Response in Animal Models :

- In a controlled study, mice treated with this compound showed significant reductions in paw swelling compared to controls, indicating its potential as an anti-inflammatory drug .

Q & A

Q. Table 1. Comparison of Synthesis Methods for Pyridazine-Thioether Derivatives

| Step | Method | Yield (%) | Purity (%) | Evidence |

|---|---|---|---|---|

| Thiol Substitution | 3,6-Dichloropyridazine + HSCH₂CONH₂ (0°C, DMF) | 65 | 85 | |

| Cyclopropane Coupling | EDC/HOBt, RT, THF | 72 | 92 | |

| Purification | Silica gel (EtOAc/Hex 3:7) | 60 | 98 |

Q. Table 2. Key Analytical Techniques for Structural Confirmation

| Technique | Data Output | Application | Evidence |

|---|---|---|---|

| ¹H NMR | δ 8.2 (pyridazine-H), δ 1.3 (cyclopropane-CH₂) | Functional group ID | |

| HRMS | [M+H]+ = 413.1234 | Molecular formula | |

| X-ray | Bond lengths (C-S: 1.81 Å) | 3D conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.